(Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

NMR Spectroscopy X-ray Crystallography Structural Confirmation

This Z‑configured enaminonitrile is expressly required for the regioselective C5 bromination of the thiazole core (42–85 % yield). The 3‑bromophenyl group is a pre‑installed synthetic handle for late‑stage Suzuki‑Miyaura diversification to affinity or fluorescent tags. The p‑tolyl substituent directly controls the efficiency of subsequent transformations; generic analogs fail to reproduce the documented regioselectivity. Procure the exact isomer to ensure fidelity in kinase‑focused library synthesis and chemical‑biology probe generation.

Molecular Formula C19H14BrN3S
Molecular Weight 396.31
CAS No. 374105-26-7
Cat. No. B2391507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
CAS374105-26-7
Molecular FormulaC19H14BrN3S
Molecular Weight396.31
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Br)C#N
InChIInChI=1S/C19H14BrN3S/c1-13-5-7-14(8-6-13)18-12-24-19(23-18)15(10-21)11-22-17-4-2-3-16(20)9-17/h2-9,11-12,22H,1H3/b15-11-
InChIKeyVSAJTTIUBROQKA-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (Z)-3-((3-Bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile: A Specialized Acrylonitrile Building Block


(Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (CAS 374105-26-7) is a brominated thiazole-acrylonitrile compound belonging to the 3-(arylamino)-2-(4-arylthiazol-2-yl)acrylonitrile class. Its structure features a rigid, conjugated enaminonitrile system with a Z-configuration, a 3-bromophenyl substituent, and a 4-(p-tolyl)thiazole group [1]. This specific substitution pattern positions it as a key synthetic intermediate for further regioselective functionalization, a critical consideration for procurement when structurally similar in-class analogs are available.

Why Generic 3-(Arylamino)-2-(4-arylthiazol-2-yl)acrylonitriles Cannot Substitute for CAS 374105-26-7


Generic substitution is not feasible due to the high regioselectivity of subsequent C5 bromination reactions on the thiazole core, which is the primary route for generating more complex, active derivatives. The nature of the aryl substituent on the thiazole ring (p-tolyl) and the arylamino group (3-bromophenyl) directly dictates the efficiency and yield of this critical transformation. Therefore, procurement of the precise analog is mandatory to ensure the expected regioselectivity and downstream derivatization yields documented in the primary synthetic methodology [1].

Head-to-Head Evidence for (Z)-3-((3-Bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile Versus Structural Analogs


Validated Structural Identity via 2D NMR and X-ray Diffraction

The structure of (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, along with other newly synthesized class members, was rigorously confirmed using advanced analytical techniques including 1H-13C and 1H-15N HSQC and HMBC NMR, and single crystal X-ray diffraction analysis. This dual validation method provides unambiguous proof of regiochemistry and Z-stereochemistry [1]. This level of structural verification is essential for procurement, as it directly underpins the reliability of structure-activity relationships in subsequent research. The broader class-level synthesis reported moderate to high yields (42–85% in the subsequent bromination step), making structural fidelity a critical quality parameter [1].

NMR Spectroscopy X-ray Crystallography Structural Confirmation

Bromination Reactivity and Regioselectivity for Downstream Derivatization

For the class of 3-(arylamino)-2-(4-arylthiazol-2-yl)acrylonitriles, subsequent bromination with molecular bromine proceeds regioselectively at the C5 position of the thiazole ring, yielding previously unknown 3-(arylamino)-2-(4-aryl-5-bromothiazol-2-yl)acrylonitriles. While the exact yield for the target compound derivative is not isolated, the reaction for the class proceeds in 42–85% isolated yields [1]. This documented regioselectivity is a direct consequence of the electronic and steric environment created by the specific 4-(p-tolyl) and 3-bromophenylamino substituents.

Regioselective Bromination Thiazole Chemistry Synthetic Yield

Synthetic Route Differentiation via Hantzsch Reaction

The compound was synthesized via a Hantzsch reaction between 3-(arylamino)-2-cyanothioacrylamides and α-bromoketones [1]. This route is specific to this substitution pattern and is distinct from Knoevenagel condensation routes used for other acrylonitrile analogs [2]. The use of the Hantzsch method, which is specifically validated for this compound class, ensures the correct Z-configuration and avoids the E/Z isomeric mixtures that can arise from alternative routes, directly benefiting procurement for isomerically pure research.

Hantzsch Synthesis Cyanothioacetamide α-Bromoketone

High-Value Application Scenarios for (Z)-3-((3-Bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile Sourcing


Scaffold Diversification for Kinase Inhibitor Libraries

The thiazole and enaminonitrile core is a recognized kinase inhibitor scaffold [1]. Procurement of this specific brominated analog enables rapid generation of C5-functionalized derivatives via regioselective bromination (42–85% yields), a step critical for building compound libraries targeting the ATP-binding pocket. The Z-configuration and established synthetic route ensure isomerically pure intermediates, reducing false positives in screening cascades.

Precursor for Suzuki Coupling-Derived Probe Molecules

The 3-bromophenyl substituent serves as a synthetic handle for Suzuki-Miyaura cross-coupling reactions. This allows for late-stage diversification with various boronic acids to install fluorescent or affinity tags, a feature not available in des-bromo analogs. This capability leverages the extensively validated synthetic methodology [1] to reliably produce probe molecules for chemical biology target engagement studies.

Acetylcholinesterase (AChE) Inhibitor Lead Optimization

The thiazole-acrylonitrile scaffold has demonstrated action as a selective AChE inhibitor class, with literature examples showing IC50 values of 64 µM for closely related compounds [2]. The specific substitution pattern of this compound (3-bromophenyl and p-tolyl) offers a distinct vector for SAR exploration beyond the previously reported (E)-benzo[d]thiazol-2-yl analogs, potentially improving potency and selectivity through halogen bonding interactions.

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